molecular formula C21H20F2N4O3S B2431481 N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933253-15-7

N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2431481
CAS RN: 933253-15-7
M. Wt: 446.47
InChI Key: ZNKLEDILJMQJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the queried compound, has been developed for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). Such compounds, including DPA-714, are designed with a fluorine atom to allow labeling with fluorine-18 for in vivo imaging, showcasing their potential in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, showing structural similarities, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These compounds have been explored for their potential as COX-1/COX-2 inhibitors, offering insights into their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the therapeutic potential of pyrimidine derivatives. These studies provide a foundation for further research into the development of new treatments for epilepsy (Severina et al., 2020).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings showcases the broad application of similar compounds in combating microbial infections. These studies indicate the potential of these derivatives in addressing various bacterial and fungal pathogens (Hossan et al., 2012).

Crystal Structure Analysis

The investigation into the crystal structures of related acetamide derivatives provides critical insights into their molecular configurations and the potential for drug development. Understanding the molecular structure is essential for the rational design of new compounds with desired biological activities (Subasri et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c1-12-6-13(2)25-21(24-12)31-11-15-8-18(28)19(30-3)9-27(15)10-20(29)26-17-5-4-14(22)7-16(17)23/h4-9H,10-11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLEDILJMQJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.